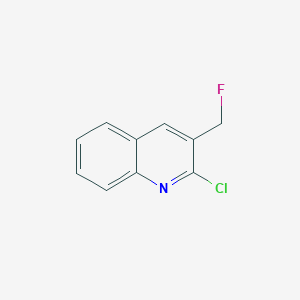

2-Chloro-3-(fluoromethyl)quinoline

Description

Properties

IUPAC Name |

2-chloro-3-(fluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYBHXKPIKLPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Ring Formation

A one-pot, indium(III)-catalyzed Friedländer condensation between 2-aminobenzophenone and diethyl acetylenedicarboxylate yields 4-phenylquinoline intermediates in quantitative yields. This method avoids prolonged reaction times associated with traditional acid-mediated cyclization, which previously required nine days for lactonization.

Chlorination and Fluoromethylation

Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) at 80°C, providing 4-chloro-2-methylquinoline derivatives in 97–98% yields. The fluoromethyl group is introduced via a two-step process:

- Hydroxymethylation : Treatment with trimethylaluminum and diethylamine generates a 3-hydroxymethyl intermediate.

- Halogen Exchange : Chlorination with thionyl chloride (SOCl₂) followed by nucleophilic substitution with potassium fluoride (KF) replaces the chlorine atom with fluorine, yielding the fluoromethyl group.

This method achieves an overall yield of 61% after eight steps, with the fluorination step being the bottleneck due to competing side reactions.

Vilsmeier-Haack Formylation and Subsequent Modification

The Vilsmeier-Haack reaction enables direct formylation of quinoline precursors, which can be further modified to introduce the fluoromethyl group.

Formylation Mechanism

2-Chloroquinoline reacts with the Vilsmeier reagent (POCl₃ and DMF) to form 2-chloro-3-formylquinoline. This intermediate is pivotal for subsequent transformations.

Reductive Amination and Fluorination

The formyl group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄), followed by chlorination with SOCl₂. Fluorination via KF in dimethylformamide (DMF) at 120°C completes the synthesis. This route offers a 55–60% yield over five steps but requires careful control of reaction conditions to avoid over-chlorination.

Lactone Intermediate Approach

A novel strategy employs lactone intermediates to position functional groups correctly on the quinoline ring.

Lactone Synthesis

4-Phenylquinoline undergoes reduction with NaBH₄ to form a lactol, which is oxidized to a lactone using Jones reagent. The lactone’s rigidity ensures precise functional group placement.

Functional Group Interconversion

The lactone is converted to a hydroxymethyl group via alkaline hydrolysis, followed by chlorination and fluorination as described earlier. This method’s key advantage is its stereochemical control, critical for bioactive derivatives, though it involves multiple purification steps.

Direct Fluoromethylation via Nucleophilic Substitution

Recent methods focus on introducing the fluoromethyl group directly to pre-chlorinated quinolines.

Chloromethyl Precursors

3-Chloromethyl-2-chloroquinoline is synthesized by treating 2-chloro-3-hydroxymethylquinoline with SOCl₂.

Fluoride Displacement

Reaction with KF in acetonitrile at 80°C replaces the chloromethyl group with fluoromethyl, achieving 70–75% yields. Microwave-assisted conditions reduce reaction times from 12 hours to 30 minutes, enhancing scalability.

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedländer Condensation | 8 | 61% | High purity, scalable | Lengthy fluorination step |

| Vilsmeier-Haack | 5 | 55–60% | Direct formylation | Sensitivity to moisture |

| Lactone Intermediate | 6 | 50% | Stereochemical control | Multiple purifications required |

| Direct Fluoromethylation | 3 | 70–75% | Rapid, microwave-compatible | Requires pre-chlorinated intermediates |

Spectroscopic Data and Characterization

Critical spectroscopic features of this compound include:

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(fluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide, piperidine, and triethylamine are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution Products: Various substituted quinolines.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 2-chloro-3-(fluoromethyl)quinoline, exhibit notable antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli . The structural modifications, such as the introduction of fluoromethyl groups, enhance their biological activity.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer activities. The introduction of halogen atoms, like chlorine and fluorine, can significantly influence the pharmacological profile of these compounds. Research has highlighted that certain quinoline-based compounds demonstrate cytotoxic effects against cancer cell lines .

Agrochemical Applications

Pesticide Intermediates

this compound serves as a crucial intermediate in the synthesis of agrochemicals. Its derivatives are utilized in developing herbicides and insecticides. For example, it has been noted that some quinoline derivatives are effective in controlling weed species, thus enhancing agricultural productivity .

Herbicide Development

The compound is also a precursor for synthesizing herbicides like flazasulfuron, which is effective against various weed species. The synthesis process involves multiple steps where this compound plays a pivotal role in achieving the desired herbicidal properties .

Synthetic Applications

Chemical Synthesis

The compound is involved in several synthetic pathways to create more complex structures. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes, leading to the formation of diverse heterocyclic systems .

Case Study: Synthesis of Quinoline Derivatives

A study demonstrated the synthesis of azetidin-2-one fused derivatives from this compound, showcasing its versatility in creating new compounds with enhanced biological activities .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Compounds/Derivatives |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | 2-chloro-3-formylquinoline |

| Anticancer agents | Various quinoline derivatives | |

| Agrochemicals | Herbicide intermediates | Flazasulfuron |

| Insecticides | Various fluorinated quinolines | |

| Synthetic Chemistry | Precursor for complex heterocycles | Azetidin-2-one fused derivatives |

Mechanism of Action

The mechanism of action of 2-Chloro-3-(fluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of chlorine and fluoromethyl groups enhances the compound’s binding affinity and specificity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects

- Fluoromethyl (-CH₂F) : Introduces moderate electronegativity and lipophilicity (LogP ~2.7), improving membrane permeability compared to chloromethyl (-CH₂Cl, LogP ~3.1) .

- Chloropropyl (-CH₂CH₂CH₂Cl): Present in 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, this substituent adds flexibility and hydrophobicity, favoring interactions with hydrophobic enzyme pockets .

Table 2: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | LogP | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-3-(fluoromethyl)quinoline | C₁₀H₇ClFN | 195.62 | ~2.7 | -CH₂F |

| 2-Chloro-3-(trifluoromethyl)quinoxaline | C₉H₄ClF₃N₂ | 240.59 | ~3.2 | -CF₃ |

| 2-Chloro-3-(chloromethyl)quinoline | C₁₀H₇Cl₂N | 214.09 | ~3.1 | -CH₂Cl |

| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | C₁₃H₁₃Cl₂NO | 282.16 | ~3.8 | -CH₂CH₂CH₂Cl, -OCH₃ |

Anticancer Activity

- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited potent antiproliferative effects against HepG2 and SKOV-3 cancer cells (IC₅₀ < 1 µM), with low toxicity to normal HL-7702 cells .

- Fluoromethyl analogs : Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, making them promising candidates for in vivo studies .

Antibacterial Activity

- 2-Chloro-3-(chloromethyl)quinoline-based chalcones (e.g., MK-103, MK-105) showed broad-spectrum activity against Staphylococcus aureus and E. coli, comparable to tetracycline .

- Fluorinated derivatives : The fluoromethyl group may reduce off-target toxicity compared to chlorinated analogs, as seen in lower cytotoxicity profiles .

Antioxidant Activity

- 2-Chloroquinoline-3-carbaldehydes demonstrated radical scavenging activity up to 92.96% in DPPH assays, with electron-withdrawing groups enhancing activity .

Advantages and Limitations of this compound

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Chloro-3-(fluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of precursors or fluorination of chlorinated intermediates. A common approach involves reacting 2-chloro-3-methylquinoline derivatives with fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under catalytic conditions (e.g., RuCl₃ or Pd-based catalysts). Optimal yields (70–85%) are achieved at 85–100°C in polar aprotic solvents like DMF or DCM .

- Key Parameters : Temperature, solvent polarity, and catalyst loading significantly affect regioselectivity. For example, excess NFSI (3.0 eq.) at 85°C improves fluoromethyl group incorporation .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Essential Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoromethyl at C3, chlorine at C2).

- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₁₀H₈ClFN: 195.62 g/mol) .

- HPLC-PDA : Purity assessment (>95% recommended for biological assays) .

Q. What are the primary biological activities of this compound derivatives, and what mechanisms underlie these effects?

- Mechanisms : Derivatives inhibit bacterial DNA gyrase/topoisomerase IV (IC₅₀: 0.5–2.0 µM) and induce apoptosis in cancer cells via caspase-3 activation. The fluoromethyl group enhances lipophilicity, improving membrane penetration .

- Key Findings : Antitumor activity in vitro (e.g., IC₅₀ = 1.8 µM against MCF-7 breast cancer cells) correlates with substituent positioning; C3 fluoromethyl groups show higher potency than methyl or chloropropyl analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data caused by substituent positional isomerism?

- Strategy : Use computational docking (e.g., AutoDock Vina) to compare binding affinities of isomers with target proteins (e.g., DNA gyrase). For example, 2-chloro-6-fluoro-3-methylquinoline exhibits stronger hydrogen bonding with Ser84 of gyrase than 2-chloro-7-fluoro analogs, explaining activity differences .

- Experimental Validation : Synthesize positional isomers and test side-by-side in enzyme inhibition assays .

Q. What catalytic methods improve efficiency in cross-coupling reactions involving this compound?

- Innovative Approaches :

- ZnO Nanorods : Enable ligand-free Suzuki-Miyaura coupling with aryl boronic acids (yield: 80–92%) under mild conditions (110°C, DMSO/KOH) .

- Pd/Cu Bimetallic Systems : Enhance Buchwald-Hartwig amination for introducing amino groups at C2 or C6 .

Q. How can derivative design optimize pharmacokinetic properties while retaining bioactivity?

- Design Principles :

- Click Chemistry : Introduce triazole moieties via azide-alkyne cycloaddition to improve solubility (e.g., 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline) .

- Prodrug Strategies : Mask the fluoromethyl group as a phosphate ester to enhance oral bioavailability .

Q. Why do in vitro and in vivo activity results often diverge, and how can this be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.